molecular formula C26H22N2O4 B11569622 2-(5-Methylpyridin-2-yl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(5-Methylpyridin-2-yl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11569622
M. Wt: 426.5 g/mol
InChI Key: IOVGVXPIQFBBJN-UHFFFAOYSA-N
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Description

2-(5-Methylpyridin-2-yl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines elements of pyridine, phenyl, and chromeno-pyrrole systems

Preparation Methods

The synthesis of 2-(5-Methylpyridin-2-yl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core chromeno-pyrrole structure, followed by the introduction of the methylpyridinyl and propoxyphenyl groups. Reaction conditions may include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(5-Methylpyridin-2-yl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in areas like anti-inflammatory or anticancer treatments.

    Industry: It could be used in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(5-Methylpyridin-2-yl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2-(5-Methylpyridin-2-yl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione include other chromeno-pyrrole derivatives and compounds with similar functional groups. What sets this compound apart is its unique combination of the methylpyridinyl and propoxyphenyl groups, which may confer distinct chemical and biological properties. Some similar compounds include:

  • 2-(5-Methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
  • 2-(5-Methylpyridin-2-yl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Properties

Molecular Formula

C26H22N2O4

Molecular Weight

426.5 g/mol

IUPAC Name

2-(5-methylpyridin-2-yl)-1-(4-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H22N2O4/c1-3-14-31-18-11-9-17(10-12-18)23-22-24(29)19-6-4-5-7-20(19)32-25(22)26(30)28(23)21-13-8-16(2)15-27-21/h4-13,15,23H,3,14H2,1-2H3

InChI Key

IOVGVXPIQFBBJN-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC=C(C=C4)C)OC5=CC=CC=C5C3=O

Origin of Product

United States

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